molecular formula C8H11N3O2 B6354127 Pyridine-2-carboxamidine HOAc CAS No. 1172014-33-3

Pyridine-2-carboxamidine HOAc

Cat. No. B6354127
CAS RN: 1172014-33-3
M. Wt: 181.19 g/mol
InChI Key: LHZWIAPUJMCNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-carboxamidine hydrochloride (HOAc) is a synthesized compound derived from the pyridine family. It is an organic compound composed of nitrogen, hydrogen, and oxygen. Pyridine-2-carboxamidine HOAc is a white crystalline solid, with a molecular formula of C6H9N3O2HCl and a molecular weight of 183.59 g/mol. Pyridine-2-carboxamidine HOAc is a versatile compound used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Mechanism of Action

The mechanism of action of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is not fully understood. However, it is believed to act by forming a complex with the metal ions, which then binds to the active site of the enzyme. This binding then prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, it has been shown to have a variety of anti-inflammatory, antifungal, and antifungal effects.

Advantages and Limitations for Lab Experiments

Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations is its instability, which can make it difficult to store and handle in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc. One potential future direction is its use in the development of novel therapeutic agents. Additionally, it could be used in the development of new metal-ion sensing materials or in the synthesis of new catalysts. It could also be used in the development of new organic dyes and pigments, or in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biosensors or in the synthesis of new materials for drug delivery.

Synthesis Methods

Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is synthesized through a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with hydrochloric acid, forming pyridine-2-carboxamidine hydrochloride. The second step involves the reaction of pyridine-2-carboxamidine hydrochloride with ammonia, forming pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc.

Scientific Research Applications

Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including organic dyes, organic pigments, and pharmaceuticals. It has also been used in the synthesis of a range of metal complexes, such as cobalt, nickel, and zinc. Additionally, it has been used in the synthesis of a range of heterocyclic compounds, such as thiophene, pyrrole, and furan.

properties

IUPAC Name

acetic acid;pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWIAPUJMCNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=NC(=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxamidine HOAc

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